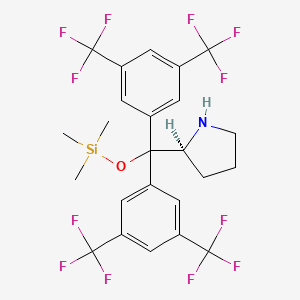

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Description

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a chiral organocatalyst and ligand with significant applications in asymmetric synthesis. Its structure features a pyrrolidine core substituted with two 3,5-bis(trifluoromethyl)phenyl groups and a trimethylsilyl-protected hydroxyl moiety. The electron-withdrawing trifluoromethyl groups enhance Lewis acidity, while the trimethylsilyl (TMS) group provides steric and electronic modulation. The compound’s enantiomeric purity (S-configuration) is critical for its role in stereoselective reactions, such as Mukaiyama-Michael additions .

Key properties include:

Properties

IUPAC Name |

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHRGTBNEJKFMB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F12NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461123 | |

| Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848821-61-4 | |

| Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- (S)-Prolinol or (S)-pyrrolidinemethanol serves as the chiral backbone.

- 3,5-Bis(trifluoromethyl)benzaldehyde or related aryl reagents provide the trifluoromethylated aromatic moieties.

- Trimethylsilyl chloride (TMSCl) or related silylating agents for hydroxyl protection.

Stepwise Synthetic Route

| Step | Reaction Description | Conditions / Reagents | Notes |

|---|---|---|---|

| 1 | Formation of bis(3,5-bis(trifluoromethyl)phenyl)methanol intermediate by nucleophilic addition of aryl lithium or Grignard reagents to pyrrolidinemethanal derivatives | Use of 3,5-bis(trifluoromethyl)phenyl lithium or Grignard reagents under inert atmosphere, low temperature (-78 °C) | Ensures regioselective addition to aldehyde, preserving stereochemistry |

| 2 | Coupling with (S)-pyrrolidinemethanol or direct use of (S)-prolinol derivatives to form diarylprolinol | Controlled addition, often in dry solvents like THF or toluene | Stereochemistry controlled by chiral pyrrolidine ring |

| 3 | Protection of hydroxyl group as trimethylsilyl ether using trimethylsilyl chloride and base (e.g., imidazole or triethylamine) | Room temperature, inert atmosphere, anhydrous conditions | Protects hydroxyl group to improve compound stability and catalytic activity |

| 4 | Purification by recrystallization or chromatography to achieve >95% purity | Silica gel chromatography or crystallization from suitable solvents | Final product is a solid with melting point 48–56 °C |

Representative Reaction Scheme

(S)-Prolinol → Addition of bis(3,5-bis(trifluoromethyl)phenyl) groups → Formation of diarylprolinol intermediate → Silylation with TMSCl → (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Alternative Synthetic Approaches

- Direct alkylation of pyrrolidine derivatives with bis(3,5-bis(trifluoromethyl)phenyl)methyl halides followed by silylation.

- Photochemical or catalytic asymmetric synthesis methods have been explored to improve enantiomeric excess and yield, leveraging the compound’s organocatalytic properties.

Research Findings and Optimization

- The presence of multiple trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing character, which is beneficial for catalytic activity in asymmetric bond-forming reactions such as C–C, C–N, and C–O bond formations.

- Trimethylsilyl protection improves the compound’s stability against moisture and air, which is critical during storage and handling.

- Enantiomeric purity is maintained by starting from optically pure (S)-prolinol and carefully controlling reaction conditions to avoid racemization.

- Yields typically range from moderate to high (60–85%) depending on the scale and reaction optimization.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition |

|---|---|

| Starting chiral material | (S)-Prolinol or (S)-pyrrolidinemethanol |

| Key reagents | 3,5-Bis(trifluoromethyl)phenyl lithium/Grignard, TMSCl |

| Solvents | Anhydrous THF, toluene |

| Temperature | -78 °C (addition), 0–25 °C (silylation) |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Chromatography, recrystallization |

| Yield | 60–85% |

| Purity | >95% (GC) |

| Storage | Refrigerated, under inert gas |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Catalytic Applications

Organocatalysis

This compound serves as an effective organocatalyst in various chemical reactions. Its unique structure allows it to facilitate several bond-forming reactions, including:

- C-C Bond Formation : It can catalyze the formation of carbon-carbon bonds, which is crucial in organic synthesis.

- C-N and C-O Bond Formation : The compound has demonstrated efficacy in catalyzing nitrogen and oxygen bond formations, expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Chiral Compounds

In a study conducted by researchers at a prominent university, (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine was used to synthesize chiral amines with high enantioselectivity. The results indicated that the catalyst could achieve up to 95% enantiomeric excess, showcasing its potential in asymmetric synthesis .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake .

- Antiviral Properties : Research has also suggested that certain derivatives could inhibit viral replication, making them candidates for antiviral drug development .

Materials Science

Development of Functional Materials

The unique properties of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine allow for its application in materials science.

- Fluorinated Polymers : The compound can be utilized as a precursor for synthesizing fluorinated polymers with enhanced thermal and chemical stability. These materials are useful in coatings and electronic applications.

- Nanocomposites : Incorporating this compound into nanocomposites has shown improved mechanical properties and resistance to environmental degradation .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Catalysis | C-C, C-N, C-O bond formation | High selectivity and efficiency |

| Medicinal Chemistry | Antitumor and antiviral compounds | Potential for new therapeutic agents |

| Materials Science | Fluorinated polymers | Enhanced stability and performance |

| Nanocomposites | Improved mechanical properties |

Mechanism of Action

The mechanism of action of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins or enzymes. The pyrrolidine ring may act as a scaffold, positioning the functional groups for optimal interaction with the target.

Comparison with Similar Compounds

Structural Analogues with Modified Silyl Groups

Compound : (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine

- Key Difference : Methyldiphenylsilyl (MDPS) group replaces trimethylsilyl (TMS).

- Synthesis: Synthesized via similar routes (DCM, Et₃N, 4-DMAP) with 84% yield .

- Applications : Used in enantioselective Mukaiyama-Michael reactions, though TMS variants are more common due to lower steric demand.

| Property | Target Compound (TMS) | MDPS Variant |

|---|---|---|

| Silyl Group | Trimethylsilyl | Methyldiphenylsilyl |

| Molecular Weight | 597.51 g/mol | ~800 g/mol* |

| Yield | Not reported | 84% |

| Steric Demand | Moderate | High |

*Estimated based on structural analogy.

Analogues with Substituted Aryl Groups

Compound : (S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

- Key Difference : 3,5-Dimethylphenyl replaces 3,5-bis(trifluoromethyl)phenyl.

- Impact :

- Electronic Effects : Dimethyl groups are electron-donating, reducing Lewis acidity compared to the electron-withdrawing trifluoromethyl groups. This diminishes catalytic efficacy in reactions requiring strong electrophilic activation.

- Commercial Availability : Marketed by Thermo Fisher (Product Code: Y23696.03), suggesting standardized synthetic protocols .

| Property | Target Compound (CF₃) | Dimethylphenyl Variant |

|---|---|---|

| Aryl Groups | 3,5-bis(CF₃) | 3,5-dimethylphenyl |

| Electron Effect | Strongly withdrawing | Mildly donating |

| Catalytic Activity | High | Moderate |

Enantiomeric Counterpart

Compound : (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine

- Key Difference : R-configuration vs. S-configuration.

- Impact :

Hydrochloride Salt Derivative

Compound : (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine hydrochloride

- Key Difference : Hydrochloride salt form.

- Impact :

| Property | Target Compound (Neat) | Hydrochloride Salt |

|---|---|---|

| Form | Neat liquid | Crystalline salt |

| Storage | Ambient | 2–8°C |

| Molecular Weight | 597.51 g/mol | 575.82 g/mol |

Biological Activity

(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound known for its diverse biological activities. This compound belongs to the family of diarylprolinol silyl ethers and has garnered attention due to its potential applications in catalysis and medicinal chemistry.

Chemical Structure

The molecular formula of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine is with a molecular weight of 597.51 g/mol. The compound features a pyrrolidine ring substituted with two bis(trifluoromethyl)phenyl groups and a trimethylsilyl ether moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Catalytic Activity :

-

Pharmacological Properties :

- The trifluoromethyl group present in the structure enhances the pharmacological properties of compounds by improving potency and selectivity against specific biological targets. For example, studies have shown that the presence of trifluoromethyl groups can significantly increase the inhibition potency against serotonin uptake compared to non-fluorinated analogs .

- Anticancer Activity :

Research Findings

Recent studies have highlighted the importance of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine in various applications:

- Asymmetric Catalysis : The compound has been shown to catalyze reactions with excellent enantiomeric excess, making it useful in the synthesis of chiral molecules .

- Inhibition Studies : Research indicates that the incorporation of trifluoromethyl groups can enhance binding affinity to target proteins through improved interactions such as hydrogen bonding .

Case Studies

-

Study on Organocatalytic Reactions :

- A study demonstrated that (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine effectively catalyzed the formation of various carbon-carbon bonds under mild conditions. The reactions yielded high enantiomeric ratios, showcasing the compound's potential in synthetic organic chemistry .

- Pharmacological Evaluation :

Data Table

The following table summarizes key properties and findings related to (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine:

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 597.51 g/mol |

| Organocatalytic Activity | Catalyzes C-C, C-N, C-O, C-S bond formation |

| Enantiomeric Excess | ≥99% (HPLC) |

| Anticancer Potential | Enhanced efficacy in combination therapies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine?

- Methodological Answer : The synthesis typically involves reacting (S)-α,α-bis[3,5-(trifluoromethyl)phenyl]-2-pyrrolidinemethanol with trimethylsilyl chloride in dichloromethane (DCM) at room temperature, using triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. Purification is achieved via flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product as a yellow oil (84% yield). Characterization includes infrared (IR) spectroscopy for functional group analysis, - and -NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How are common impurities identified and quantified during synthesis?

- Methodological Answer : Impurities such as unreacted starting materials or incomplete silylation byproducts are detected using thin-layer chromatography (TLC) during reaction monitoring. Quantitative analysis employs HPLC with UV detection, calibrated against reference standards. For fluorinated impurities, -NMR can resolve trifluoromethyl group-related byproducts. Residual solvents are quantified via gas chromatography (GC) with flame ionization detection .

Advanced Research Questions

Q. How can enantioselectivity be maintained during silylation of pyrrolidine derivatives?

- Methodological Answer : Enantioselectivity is controlled by using a chiral starting material, such as (S)-configured pyrrolidinemethanol, and sterically hindered silylating agents (e.g., trimethylsilyl chloride). Reaction conditions (e.g., low temperature, anhydrous solvents) minimize racemization. Catalytic DMAP enhances silylation efficiency without compromising stereochemical integrity. Post-synthesis chiral HPLC or polarimetry validates enantiomeric excess .

Q. What strategies resolve contradictory spectroscopic data in structural confirmation?

- Methodological Answer : Discrepancies between -NMR and X-ray crystallography data may arise from dynamic conformational changes. To resolve this:

- Repeat experiments under controlled humidity/temperature.

- Perform 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements.

- Compare with computational models (DFT calculations) to predict stable conformers.

- Cross-validate using high-field NMR (≥500 MHz) to improve signal resolution .

Q. How do palladium catalysts influence cross-coupling efficiency in functionalizing pyrrolidine derivatives?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura couplings by activating boronic acid reagents. Ligand choice (e.g., triphenylphosphine) modulates electron density on Pd, affecting oxidative addition rates. Solvent systems (toluene/EtOH/HO) stabilize the catalytic cycle. Optimization includes varying catalyst loading (1–5 mol%) and temperature (90–105°C) to balance yield and side reactions .

Q. What safety protocols are critical for handling fluorinated pyrrolidine derivatives?

- Methodological Answer : Fluorinated compounds require glove-box handling to avoid moisture-sensitive degradation. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Waste containing trifluoromethyl groups must be stored in sealed containers labeled for halogenated waste disposal. Ventilation systems should maintain <10 ppm airborne exposure, as per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.